molecular formula C12H10FN B8263255 5-Cyclopropyl-6-fluoroisoquinoline

5-Cyclopropyl-6-fluoroisoquinoline

Cat. No.: B8263255
M. Wt: 187.21 g/mol
InChI Key: RUDYKSQWBXTIAU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C({12})H({10})FN. This compound features a cyclopropyl group and a fluorine atom attached to an isoquinoline core, making it a unique structure in the realm of organic chemistry. Isoquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-6-fluoroisoquinoline typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

    Cyclization Reaction: Starting from a suitable substituted benzene derivative, a cyclization reaction can be employed to form the isoquinoline core.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    High-throughput screening: of catalysts and reaction conditions.

    Continuous flow chemistry: to enhance reaction efficiency and scalability.

    Purification techniques: such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-fluoroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the isoquinoline ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), sodium borohydride (NaBH(_4)).

    Substitution: Sodium hydride (NaH), organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

5-Cyclopropyl-6-fluoroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-6-fluoroisoquinoline exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclopropyl group can influence the compound’s metabolic stability and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroisoquinoline: Lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.

    5-Cyclopropylisoquinoline: Does not have the fluorine atom, potentially affecting its binding properties and stability.

    Isoquinoline: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

5-Cyclopropyl-6-fluoroisoquinoline is unique due to the combined presence of both the cyclopropyl and fluorine substituents

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

5-cyclopropyl-6-fluoroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-4-3-9-7-14-6-5-10(9)12(11)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYKSQWBXTIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=C2C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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